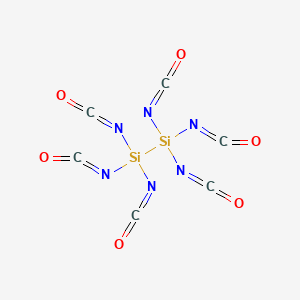
Hexaisocyanatodisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexaisocyanatodisilane is an organosilicon compound with the molecular formula Si₂(NCO)₆ It is characterized by the presence of six isocyanate groups attached to a disilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexaisocyanatodisilane can be synthesized through the reaction of disilane with silver isocyanate in an organic solvent such as toluene. The reaction typically proceeds under mild conditions, with the disilane and silver isocyanate being mixed in a stoichiometric ratio and stirred at room temperature. The product is then isolated and purified using standard techniques such as filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive isocyanate groups.
Analyse Chemischer Reaktionen
Types of Reactions: Hexaisocyanatodisilane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with compounds like carbon dioxide, leading to the formation of cyclic products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: Toluene, dichloromethane
Catalysts: Silver salts (for synthesis), organometallic catalysts (for specific reactions)
Major Products:
Ureas: Formed from the reaction with amines
Urethanes: Formed from the reaction with alcohols
Cyclic Compounds: Formed from cycloaddition reactions with carbon dioxide
Wissenschaftliche Forschungsanwendungen
Hexaisocyanatodisilane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.
Catalysis: Acts as a catalyst in various organic reactions, including polymerization and reduction processes.
Biomedical Engineering:
Wirkmechanismus
The mechanism of action of hexaisocyanatodisilane primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets include amines and alcohols, which react with the isocyanate groups through nucleophilic addition .
Vergleich Mit ähnlichen Verbindungen
Hexamethylene Diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes.
Toluene Diisocyanate (TDI): An aromatic diisocyanate commonly used in the manufacture of flexible polyurethane foams.
Uniqueness: Hexaisocyanatodisilane is unique due to its disilane backbone, which imparts distinct chemical properties compared to other diisocyanates. Its ability to form silicon-based polymers and its reactivity with a wide range of nucleophiles make it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
56378-01-9 |
|---|---|
Molekularformel |
C6N6O6Si2 |
Molekulargewicht |
308.27 g/mol |
IUPAC-Name |
triisocyanato(triisocyanatosilyl)silane |
InChI |
InChI=1S/C6N6O6Si2/c13-1-7-19(8-2-14,9-3-15)20(10-4-16,11-5-17)12-6-18 |
InChI-Schlüssel |
UFOQPILEYOQVRC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=N[Si](N=C=O)(N=C=O)[Si](N=C=O)(N=C=O)N=C=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

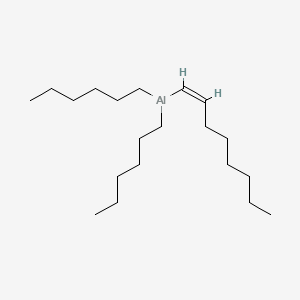
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
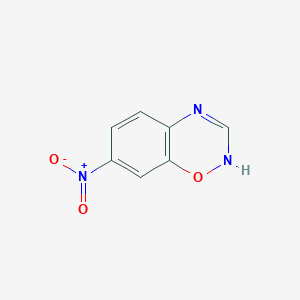
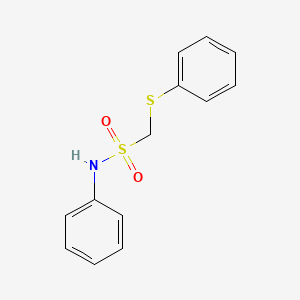

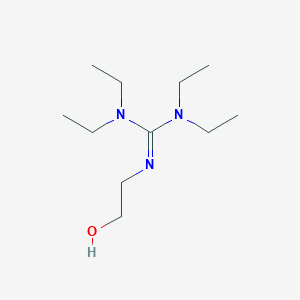
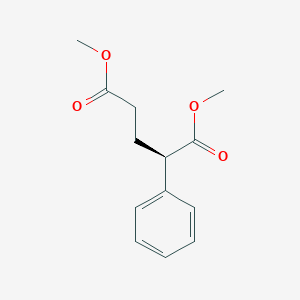

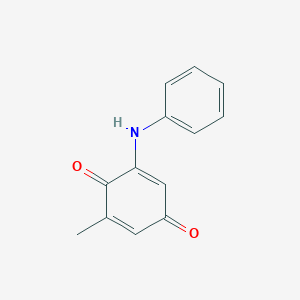

![N-Butyl-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14623569.png)
![1-([1,1'-Biphenyl]-4-yl)-4-methylpentan-1-one](/img/structure/B14623573.png)
